molecular formula C9H9F3N2O B1482908 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 2098090-19-6

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1482908
CAS RN: 2098090-19-6
M. Wt: 218.18 g/mol
InChI Key: YMOLPLIEWRFREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group (-CF3), a cyclopropylmethyl group, and a formyl group (-CHO), which is the functional group corresponding to an aldehyde .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached trifluoromethyl, cyclopropylmethyl, and formyl groups. The trifluoromethyl group is a functional group that has the formula -CF3 . The cyclopropylmethyl group consists of a cyclopropane ring attached to a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid . The formyl group is also reactive and can undergo various reactions typical of aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the trifluoromethyl group could contribute to the compound’s polarity, acidity, and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Compounds containing trifluoromethyl groups have found use in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-7(5-15)4-14(13-8)3-6-1-2-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOLPLIEWRFREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.